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VVZ-149

Cat. No.: B1574439
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Description

Background and Evolution of Non-Opioid Analgesic Development

Historically, opioid analgesics like morphine and fentanyl have been considered the "gold standard" for managing moderate to severe pain due to their potent analgesic effects nih.govukzn.ac.za. However, their widespread use is associated with a range of serious adverse effects, including constipation, respiratory depression, tolerance development, and, critically, a high risk of addiction, which has contributed to a global opioid crisis nih.govukzn.ac.za. This problematic profile has underscored the urgent need for the development of non-opioid analgesics that can provide comparable efficacy without the debilitating side effects and addiction potential nih.govukzn.ac.zahilarispublisher.com.

Despite significant research efforts, the introduction of novel analgesic drugs based on new pain mechanisms has been infrequent over the past decades bmj.com. The pipeline for pain therapeutics has seen a decline in active clinical programs, with a notably low success rate for new pain drugs progressing from Phase I clinical trials to regulatory approval compared to other therapeutic areas appliedclinicaltrialsonline.comcenexelresearch.com. This scenario highlights the persistent unmet need for effective and safe pain management strategies, particularly for moderate-to-severe pain, where conventional non-steroidal anti-inflammatory drugs (NSAIDs) often prove insufficient and carry their own set of side effects kddf.orgtandfonline.com. Consequently, the focus in analgesic development has shifted towards innovative approaches, including the exploration of non-opioid compounds as standalone treatments or as components of multimodal, opioid-sparing regimens ukzn.ac.za.

Rationale for Multi-Target Pharmacological Strategies in Pain Management

Pain is a complex, multidimensional phenomenon involving an intricate interplay of various neural pathways and biochemical mediators nih.govgrunenthal.comresearchgate.net. This inherent complexity often renders single-target pharmacological approaches insufficient in achieving comprehensive and sustained pain relief xogene.com. In response, multi-target pharmacological strategies have gained prominence, advocating for the development of compounds or combinations that can simultaneously modulate multiple receptors or pathways involved in pain processing nih.govgrunenthal.comresearchgate.net.

Overview of VVZ-149 as a Novel Investigational Analgesic Candidate

This compound, also known as Opiranserin, represents a novel investigational analgesic candidate that stands apart from conventional opioids and NSAIDs medchemexpress.comvivozon.comglobenewswire.com. It is characterized as a first-in-class drug, signifying its unique mechanism of action in the analgesic landscape kddf.orgvivozon.com. Developed by Vivozon, this compound is primarily being investigated as an injectable agent for the treatment of postoperative pain medchemexpress.comvivozon.comnih.gov.

The development of this compound has progressed significantly, with the injectable formulation having completed Phase 3 clinical trials in Korea and currently awaiting regulatory approval vivozon.comkoreabiomed.com. It is also undergoing Phase 3 clinical trials in the United States, underscoring its global development trajectory vivozon.com. Beyond its injectable form, an oral formulation of this compound is also under development, with ongoing Phase 2 clinical trials for indications such as postherpetic neuralgia kddf.orgglobenewswire.comkoreabiomed.com. This dual-formulation strategy aims to broaden its therapeutic applicability across various pain conditions.

This compound's innovative profile is attributed to its multi-target pharmacological action. It functions as a dual antagonist of glycine (B1666218) transporter type 2 (GlyT2) and serotonin (B10506) receptor 2A (5HT2A) kddf.orgmedchemexpress.comvivozon.comnih.govmdpi.comwikipedia.org. Additionally, it exhibits antagonistic activity on the purine (B94841) receptor P2X3 medchemexpress.comwikipedia.org. These multiple targets contribute to its analgesic effects on both the central and peripheral nervous systems kddf.orgvivozon.com.

Detailed Research Findings:

Preclinical and clinical investigations have provided detailed insights into this compound's mechanism and efficacy.

Mechanism of Action and Receptor Affinities: this compound exerts its effects through a unique multi-target profile. It acts as a dual antagonist of glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A) kddf.orgmedchemexpress.comvivozon.comnih.govmdpi.comwikipedia.org. Furthermore, it demonstrates antagonistic activity on the purine receptor P2X3 medchemexpress.comwikipedia.org. The inhibitory concentrations (IC50) for these targets are presented in the table below:

TargetIC50 (µM)
GlyT20.86
5HT2A1.3
rP2X30.87
Table 1: Inhibitory Concentrations (IC50) of this compound on Key Receptors medchemexpress.comwikipedia.org

The simultaneous inhibition of GlyT2 and 5HT2A, particularly in the spinal dorsal horn, a critical area for pain signal transmission, is believed to result in a synergistic analgesic effect kddf.orgxogene.comvivozon.comglobenewswire.com. This dual action contributes to its analgesic properties in both the central nervous system (CNS) and the peripheral nervous system (PNS) kddf.orgvivozon.com. Studies have also indicated that this compound possesses high blood-brain barrier (BBB) permeability, which is suitable for CNS-acting drugs mdpi.com.

Preclinical Efficacy: In various animal models, this compound has consistently demonstrated dose-dependent analgesic or antiallodynic effects comparable to morphine bmj.comkddf.orgmedchemexpress.comglobenewswire.com. These models include postoperative pain, formalin-induced nociceptive/inflammatory pain, and neuropathic pain bmj.comkddf.orgmedchemexpress.comglobenewswire.com. Importantly, its analgesic effect was shown to be non-opioid mediated, as pretreatment with naloxone (B1662785), an opioid-receptor antagonist, did not block its effect in the formalin model bmj.com. Furthermore, this compound did not inhibit cyclooxygenase activity in an in vitro assay, distinguishing it from NSAIDs bmj.com.

Clinical Trial Findings: this compound has undergone multiple clinical trials to evaluate its efficacy in humans.

Phase 2 Clinical Trial in Laparoscopic Colorectal Surgery (NCT02489526): In a randomized, parallel-group, double-blind Phase 2 clinical trial involving patients undergoing laparoscopic colorectal surgery, this compound showed a non-significant reduction in postoperative pain during the initial 8 hours post-surgery nih.gov. However, a notable finding was a 34.2% reduction in opioid consumption over 24 hours in the this compound group, accompanied by fewer demands for patient-controlled analgesia (PCA) nih.gov. A post-hoc analysis further revealed that patients with high levels of preoperative negative affect experienced a significant pain reduction and consumed 40% less opioid when treated with this compound nih.gov.

Phase 2 Clinical Trial in Laparoscopic and Robotic-Laparoscopic Gastrectomy (NCT02844725): Another randomized, parallel-group, double-blind Phase 2 trial investigated this compound in patients undergoing laparoscopic and robotic-laparoscopic gastrectomy. In this study, pain intensity was significantly lower in the this compound group compared to placebo at 4 hours post-emergence (p < 0.05) researchgate.netnih.gov. The this compound group also exhibited a 29.5% reduction in opioid consumption over 24 hours and fewer PCA demands researchgate.netnih.gov. For a subgroup of patients requiring early rescue medication, this compound further reduced pain intensity (p < 0.05) with a 32.6% reduction in opioid consumption over 24 hours compared to placebo researchgate.netnih.gov. These findings suggest that this compound may alleviate the affective component of pain and contribute to mitigating excessive postoperative opioid use researchgate.netnih.gov.

Summary of Key Clinical Efficacy Findings:

Clinical Trial OutcomeThis compound GroupPlacebo GroupSignificance / Notes
Opioid Consumption (24h, Laparoscopic Colorectal Surgery)34.2% reduction nih.gov-Fewer PCA demands nih.gov
Pain Intensity (4h post-emergence, Laparoscopic Gastrectomy)Lower (p < 0.05) researchgate.netnih.gov-Statistically significant researchgate.netnih.gov
Opioid Consumption (24h, Laparoscopic Gastrectomy)29.5% reduction researchgate.netnih.gov-Fewer PCA demands researchgate.netnih.gov
Opioid Consumption (24h, Gastrectomy, Rescued Subgroup)32.6% reduction researchgate.netnih.gov-Further pain intensity reduction (p < 0.05) researchgate.netnih.gov
Table 2: Summary of Key Clinical Efficacy Findings for this compound nih.govresearchgate.netnih.gov

Pharmacokinetic Characteristics: In Phase 1 studies involving healthy male volunteers, this compound injections demonstrated linear pharmacokinetic characteristics across doses ranging from 0.5 to 8 mg/kg nih.gov. This compound is metabolized in the liver to an active metabolite, VVZ-368 kddf.orgnih.gov. While this compound itself did not accumulate in plasma, the plasma concentration of VVZ-368 increased by 1.23- to 2.49-fold after multiple doses in the multiple-ascending-dose trial nih.gov. Single or multiple administrations of this compound were generally well tolerated nih.gov. Somnolence and headache were observed to be higher in the intervention group in one study nih.gov.

Properties

Appearance

Solid powder

Synonyms

VVZ-149;  VVZ 149;  VVZ149.; Unknown

Origin of Product

United States

Discovery Methodologies and Preclinical Compound Characterization

Identification of VVZ-149 Through Advanced Screening Approaches

The discovery of this compound was a result of Vivozon's innovative drug discovery paradigm, which prioritizes the rapid identification of lead compounds through unique ex vivo/phenotypic screening technologies. clinicalleader.comveeva.comvivozon.com this compound functions as a dual antagonist, primarily inhibiting glycine (B1666218) transporter type 2 (GlyT2) and serotonin (B10506) receptor 2A (5HT2A). vivozon.comwikipedia.orgguidetopharmacology.orgxogene.compatsnap.commedchemexpress.comvivozon.comresearchgate.netkddf.orgbusinesswire.comresearchgate.netmedchemexpress.cnnih.gov Additionally, it exhibits antagonistic activity against the purine (B94841) P2X3 receptor. wikipedia.orgmedchemexpress.commedchemexpress.cnmdpi.comresearchgate.net

Detailed research findings illustrate its inhibitory concentrations (IC50) across these targets:

TargetIC50 (µM)Reference
GlyT20.86 wikipedia.orgmedchemexpress.commedchemexpress.cnmdpi.com
P2X30.87 wikipedia.orgmedchemexpress.commedchemexpress.cnmdpi.com
5HT2A1.3 wikipedia.orgmedchemexpress.commedchemexpress.cnmdpi.com

Ex Vivo Tissue-Level Screening Systems

Vivozon established a sophisticated phenotypic screening system designed to identify efficacious substances early in the drug development process. vivozon.com This system involves monitoring the neural activity of pain-related tissues cultured from living animals. vivozon.com The utilization of electrophysiological techniques at the tissue level (ex vivo) provides a more reliable assessment of a candidate compound's physiological efficacy compared to conventional target protein or cell-level screening methods. vivozon.com this compound was specifically identified through this rigorous ex vivo screening process. mdpi.compreprints.org

In Vivo-Guided Compound Selection Paradigms

The identification and characterization of this compound also heavily relied on an in vivo-guided screening approach to discover novel analgesic compounds. researchgate.netmdpi.compreprints.org The primary in vivo screening method employed was the formalin test in mice, a widely recognized experimental model for evaluating potential analgesic candidates. mdpi.compreprints.org This test induces a biphasic pain response, encompassing both acute and prolonged inflammatory phases, thereby enabling researchers to assess analgesics that modulate both nociceptive and persistent inflammatory pain mechanisms. This provides crucial insights into a compound's multi-target potential. mdpi.com

Preclinical studies conducted in various animal models, including post-operative, formalin-induced, and neuropathic pain models, demonstrated that this compound exhibited robust pain-suppressing efficacy comparable to that of morphine. clinicalleader.comkddf.orgbusinesswire.com In the formalin test, this compound showed dose-dependent analgesic activity, with an effective dose 50% (ED50) of 0.78 mg/kg in the second phase. researchgate.net Furthermore, this compound demonstrated efficacy in the spinal nerve ligation (SNL) model, a representative model for neuropathic pain, where it produced dose-dependent analgesic activity and increased the withdrawal threshold. researchgate.netmdpi.com The analgesic effect in the SNL model was most pronounced at 3 hours post-administration, achieving a maximum possible effect (MPE) of 24% at a 50 mg/kg dose and 45% at a 100 mg/kg dose. mdpi.com Consistent plasma exposure levels correlating with efficacy were confirmed across these diverse animal models. kddf.org

In Vivo ModelEfficacy MetricValueReference
Formalin Test (2nd phase)ED500.78 mg/kg researchgate.net
SNL Model (Neuropathic Pain)MPE (50 mg/kg)24% mdpi.com
SNL Model (Neuropathic Pain)MPE (100 mg/kg)45% mdpi.com

Principles of Multi-Target Drug Discovery Platforms Applied to this compound

Vivozon has developed a sophisticated multi-target new drug development platform, recognizing the inherent limitations of the traditional single-target drug development paradigm. vivozon.comvivozon.compatsnap.comkoreabiomed.comthebionews.net Modern biological understanding indicates that diseases often arise from complex interactions involving multiple biological targets. vivozon.com This recognition has spurred the emergence of new disciplines such as polypharmacology and multi-target therapeutics, which aim to modulate multiple receptors or proteins concurrently to achieve a more comprehensive therapeutic effect. vivozon.com this compound exemplifies this approach, acting as a multi-target drug that simultaneously modulates GlyT2 and 5HT2a, both of which are critically involved in the generation, transmission, and regulation of pain signals. vivozon.com This dual action contributes to its analgesic effects across both the central and peripheral nervous systems. vivozon.com A key principle underlying its efficacy is the synergistic effect achieved by simultaneously inhibiting these two targets within the spinal cord, a crucial area for regulating ascending pain signals. vivozon.com

The "Bait-Target" Approach in Synergistic Target Identification

A core component of Vivozon's multi-target drug discovery platform is the "bait-target" approach. vivozon.com This methodology involves initially selecting a primary, or "bait," target and then systematically identifying secondary targets that yield the greatest synergistic therapeutic effect when modulated in combination with the bait target. vivozon.com In the case of this compound, Vivozon first identified substances capable of blocking GlyT2, a transporter that facilitates pain transmission from the periphery to the central nervous system, designating it as the bait target. vivozon.comaviseanalytics.com Subsequently, this compound was specifically optimized to concurrently inhibit 5HT2a, a receptor also implicated in pain signal transmission. This optimization led to its selection as the lead compound. vivozon.comaviseanalytics.com This strategic combination aims to amplify therapeutic efficacy through synergistic or additive effects. vivozon.com The synergistic dual antagonistic activity of this compound against GlyT2 and 5HT2A is crucial for its ability to effectively block pain signals and their transmission across both the central and peripheral nervous systems. patsnap.combusinesswire.com

Phenotypic Screening Integration for Efficacy-Driven Development

A fundamental principle guiding the development of this compound is the integration of phenotypic screening for efficacy-driven development. vivozon.com Vivozon recognized that the ultimate success of drug development hinges on achieving robust therapeutic efficacy, rather than solely focusing on a compound's potency or affinity for a single target. vivozon.com Consequently, a phenotypic screening system was established to identify compounds based on their observed efficacy from the earliest stages of development. vivozon.com This proprietary ex vivo phenotypic screening technology is central to Vivozon's ability to rapidly identify lead compounds. clinicalleader.comveeva.comaviseanalytics.com By prioritizing efficacy through phenotypic screening, Vivozon aims to select drug candidates with a higher probability of clinical success. vivozon.com

Molecular Mechanisms of Action and Neuropharmacological Modulations

Primary Target Engagements and Inhibitory Profiles of VVZ-149

Purine (B94841) Receptor P2X3 (P2X3) Antagonistic Activity

In addition to its P2X3 antagonism, this compound is recognized as a dual antagonist of Glycine (B1666218) Transporter 2 (GlyT2) and Serotonin (B10506) Receptor 2A (5HT2A). It inhibits GlyT2 with an IC50 of 0.86 µM and acts as an antagonist of 5HT2A with an IC50 of 1.3 µM. medchemexpress.commedchemexpress.cominvivochem.commedchemexpress.cnmdpi.comtargetmol.com The inhibition of GlyT2 leads to an increase in glycine, an inhibitory neurotransmitter, in the spinal dorsal horn, thereby reducing pain transmission to the brain. kddf.orgnih.govbmj.comclinconnect.io Concurrently, blocking 5HT2A, which is found on both peptidergic and non-peptidergic nociceptive nerve terminals in the periphery and plays a role in the spinal dorsal horn via descending facilitatory tracts, helps to decrease nociceptor activation and modulate pain sensitivity. kddf.orgnih.govbmj.comclinconnect.io

The inhibitory concentrations (IC50) for this compound against its primary targets are summarized below:

Table 1: this compound Inhibitory Concentrations (IC50)

TargetIC50 (µM)
Glycine Transporter 2 (GlyT2)0.86
Purine Receptor P2X3 (rP2X3)0.87
Serotonin Receptor 2A (5HT2A)1.3

Elucidation of this compound's Non-Opioid and Non-NSAID Mechanistic Profile

A defining characteristic of this compound is its distinct non-opioid and non-NSAID mechanistic profile. This compound is explicitly classified as a first-in-class analgesic that does not operate through opioid or NSAID-based mechanisms. kddf.orgvivozon.commedchemexpress.commedchemexpress.comnih.govglobenewswire.combiospace.compharma-iq.commmsholdings.comappliedclinicaltrialsonline.cominvivochem.commedchemexpress.cn

Experimental evidence supports this classification:

In animal models, the analgesic effect of this compound was not blocked by naloxone (B1662785), a known opioid receptor antagonist, confirming its independence from opioid pathways. nih.gov

In vitro assays have demonstrated that this compound does not inhibit cyclooxygenase activity, which is the primary mechanism of action for NSAIDs, thus validating its non-NSAID nature. nih.gov

This unique mechanistic profile is particularly significant as it aims to overcome the well-documented limitations and adverse effects of traditional analgesics. Opioid analgesics are associated with issues such as nausea, respiratory depression, vomiting, itching, addiction, and tolerance, which severely restrict their flexible and long-term use. kddf.orgvivozon.comnih.govpharma-iq.com NSAIDs, while widely used, are often ineffective for moderate-to-severe pain and can cause mechanism-based gastrointestinal ulcers, limiting their long-term administration. kddf.orgvivozon.comnih.govpharma-iq.com By offering an alternative mechanism, this compound provides a promising solution for pain management without these inherent drawbacks. nih.gov

Theoretical Frameworks of Multi-Target Synergism in Pain Pathways

This compound's design as a multi-target analgesic aligns with contemporary theoretical frameworks in pharmacology that advocate for polypharmacological approaches to address complex diseases like pain. vivozon.comglobenewswire.combiospace.compharma-iq.commmsholdings.commdpi.comvivozon.comhum-molgen.orgscholarsportal.info Pain is a multifaceted condition influenced by peripheral, central, immune, and psychological factors, making single-target interventions often insufficient. mdpi.com Multi-target drugs are posited to offer enhanced efficacy, reduced side effects, and minimized tolerance by simultaneously modulating several key pathways. mdpi.comresearchgate.net

In vivo studies have consistently demonstrated that this compound exhibits robust pain-suppressing efficacy comparable to morphine across various animal models, including postoperative, formalin-induced, and neuropathic pain models. kddf.orgvivozon.commedchemexpress.commedchemexpress.comnih.govglobenewswire.combiospace.compharma-iq.commmsholdings.comclinconnect.io This efficacy is attributed to the synergistic or additive dual antagonistic activity of this compound against GlyT2 and 5HT2A. kddf.orgglobenewswire.combiospace.compharma-iq.commmsholdings.com Clinical trials have further supported its effectiveness, showing significant reductions in opioid use and patient-controlled analgesia (PCA) demands, along with superior analgesic efficacy and a clear pharmacokinetic/pharmacodynamic (PK/PD) correlation between systemic exposure and pain reduction. oup.compatsnap.comresearchgate.netnih.gov For instance, in a Phase 2 study, this compound demonstrated a 29.5% reduction in opioid consumption over 24 hours and fewer PCA demands. researchgate.net Another Phase 3 study showed a 30.8% reduction in opioid consumption and 60.2% fewer PCA requests over 12 hours, with pain relief significantly improved by 35% at 6 and 12 hours post-infusion compared to placebo. patsnap.com

Table 2: Summary of Key Research Findings (Animal Studies)

Pain ModelThis compound EfficacyComparisonSource (Index)
Postoperative PainRobust pain-suppressing efficacyComparable to morphine kddf.orgvivozon.comglobenewswire.combiospace.compharma-iq.commmsholdings.comclinconnect.io
Formalin-induced PainRobust pain-suppressing efficacyComparable to morphine kddf.orgglobenewswire.combiospace.compharma-iq.commmsholdings.comclinconnect.io
Neuropathic PainRobust pain-suppressing efficacy, reduced mechanical allodyniaComparable to morphine kddf.orgmedchemexpress.commedchemexpress.comglobenewswire.combiospace.compharma-iq.commmsholdings.com
Serotonin-induced ItchingAnti-itching effectN/A globenewswire.combiospace.compharma-iq.commmsholdings.com

Table 3: Summary of Key Research Findings (Clinical Studies)

OutcomeThis compound Effect (vs. Placebo)Source (Index)
Opioid Consumption (24h)29.5% reduction (Phase 2) researchgate.net
Opioid Consumption (12h)30.8% reduction (Phase 3) patsnap.com
PCA Requests (12h)60.2% fewer (Phase 3) patsnap.com
Pain Relief (SPID) at 6h & 12h35% improvement (Phase 3) patsnap.com
Pain Intensity (4-10h post-dose)Significantly lower, reaching mild pain at 8h (Phase 3) patsnap.com
Pain Intensity (4h post-emergence)Statistically significant reduction (Phase 2) researchgate.net

Central Nervous System and Peripheral Nervous System Interventions

This compound's multi-target action allows it to intervene in pain pathways across both the Central Nervous System (CNS) and the Peripheral Nervous System (PNS). kddf.orgvivozon.com

CNS Intervention: The inhibition of GlyT2 primarily impacts the spinal dorsal horn, a crucial CNS area for pain transmission, by increasing inhibitory glycine levels. kddf.orgnih.govbmj.comclinconnect.io Additionally, 5HT2A antagonism in the spinal dorsal horn, via descending facilitatory tracts, contributes to central pain modulation. kddf.orgnih.govbmj.comclinconnect.io

PNS Intervention: 5HT2A receptors are expressed in peripheral nociceptive nerve terminals, and their blockade by this compound reduces the activation of these terminals, which are primary sources of postsurgical pain. kddf.orgnih.govbmj.comclinconnect.io Furthermore, the antagonistic activity on P2X3 receptors directly targets nociceptive signaling in peripheral sensory neurons. mdpi.com This comprehensive action across both systems provides a broader therapeutic potential for diverse pain types.

Polypharmacological and Network Pharmacology Considerations

The development of this compound embodies the principles of polypharmacology and network pharmacology, emerging disciplines that recognize the complex, multi-target nature of biological systems and disease. vivozon.comhum-molgen.orgmdpi.comresearchgate.net Unlike the traditional "one drug, one target" paradigm, polypharmacology emphasizes the therapeutic advantages of drugs that interact with multiple molecular targets. vivozon.commdpi.comresearchgate.net Network pharmacology further extends this concept by analyzing the intricate interactions between drugs, targets, and disease networks at a holistic level, aiming to identify optimal target combinations for enhanced efficacy and reduced adverse effects. vivozon.commdpi.comresearchgate.net

Vivozon, the developer of this compound, has utilized a "bait-target approach" in its drug discovery platform, where a primary target (GlyT2) is identified, and then synergistic targets (like 5HT2A) are sought to maximize therapeutic benefit. vivozon.com This strategy has proven effective in accelerating drug discovery and optimizing the multi-target analgesic profile of compounds like this compound. vivozon.com The success of this compound in preclinical and clinical studies, demonstrating comparable efficacy to opioids while avoiding their side effects, underscores the validity and utility of such multi-target approaches in addressing unmet medical needs in pain management. vivozon.comnih.govbiospace.compharma-iq.commmsholdings.com

Preclinical Efficacy Studies in Animal Models of Pain

Assessment in Nociceptive and Inflammatory Pain Models

VVZ-149 has consistently shown dose-dependent analgesic and anti-allodynic effects in rat models designed to assess nociceptive and inflammatory pain. bmj.comnih.gov Its mechanism of action in these models is distinct from established analgesics; its analgesic effect is not mediated by opioid receptors, as it is not blocked by naloxone (B1662785), and it does not inhibit cyclooxygenase activity, indicating it is neither an opioid nor an NSAID. bmj.comnih.gov

In the formalin-induced pain model, a standard test for evaluating both acute nociceptive and persistent inflammatory pain, this compound has demonstrated robust pain-suppressing efficacy. kddf.orgglobenewswire.compharma-iq.com Specifically, subcutaneous administration of this compound (Opiranserin) at a dose of 25 mg/kg effectively reduced pain-related behaviors in rats. frontiersin.org

This compound has consistently exhibited dose-dependent analgesic effects in rodent models of postoperative pain. bmj.comnih.gov These studies confirm its robust efficacy in suppressing pain associated with surgical procedures. kddf.orgglobenewswire.compharma-iq.com

Efficacy Evaluation in Neuropathic Pain Models

This compound has shown potent anti-allodynic and anti-nociceptive effects in various animal models of pain, including those simulating neuropathic conditions. biorxiv.orgbmj.comnih.gov Its efficacy in these models highlights its potential for addressing chronic pain states. kddf.orgglobenewswire.compharma-iq.com

The Spinal Nerve Ligation (SNL) model is a widely utilized animal model for inducing neuropathic pain, characterized by symptoms such as mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia (increased pain from a painful stimulus). mdpi.comnih.govnih.gov In this model, this compound (Opiranserin) has been shown to reduce mechanical allodynia in rats. medchemexpress.comfrontiersin.org Specifically, a subcutaneous dose of 25 mg/kg of this compound was effective in reducing mechanical allodynia and other pain-related behaviors in rat SNL models. frontiersin.org Oral administration of this compound has also demonstrated a reduction in mechanical allodynia in the rat SNL model. medchemexpress.comfrontiersin.org

Dose-Dependent Effects and Comparative Analgesic Potency in Animal Models

Preclinical investigations have consistently established a clear dose-dependent relationship for the analgesic effects of this compound across various animal models. kddf.orgbmj.comnih.gov Furthermore, consistent plasma exposure levels corresponding to efficacy have been confirmed in animal models of neuropathic pain, formalin-induced pain, and postoperative pain. kddf.orgnih.gov

This compound has demonstrated analgesic efficacies comparable to that of morphine in various animal studies. kddf.orgglobenewswire.comclinconnect.iobmj.comnih.gov For instance, in rat models, subcutaneous administration of this compound at 25 mg/kg exhibited an efficacy in reducing mechanical allodynia and pain-related behaviors that was comparable to that achieved with 3 mg/kg of morphine. medchemexpress.comfrontiersin.org This suggests that this compound offers a potent analgesic effect without relying on opioid mechanisms. bmj.comnih.gov

Table 1: Comparative Analgesic Efficacy of this compound in Animal Models

Pain Model TypeThis compound Dose/RouteComparative AnalgesicComparative Dose/RouteKey FindingSource
Neuropathic (SNL)25 mg/kg (s.c.)Morphine3 mg/kg (s.c.)Comparable reduction in mechanical allodynia and pain-related behaviors. medchemexpress.comfrontiersin.org
Neuropathic (SNL)80 mg/kg (p.o.)Not specifiedNot specifiedReduced mechanical allodynia. medchemexpress.com
Formalin-induced25 mg/kg (s.c.)Morphine3 mg/kg (s.c.)Comparable reduction in pain-related behaviors. frontiersin.org
PostoperativeDose-dependentMorphineNot specifiedComparable analgesic efficacy. kddf.orgglobenewswire.comclinconnect.iobmj.comnih.gov

Table 2: Summary of this compound Preclinical Efficacy Findings

Pain Model CategorySpecific ModelKey Efficacy ObservationSource
Nociceptive/InflammatoryFormalin-induced painRobust pain-suppressing efficacy; dose-dependent analgesic effects. kddf.orgglobenewswire.compharma-iq.combmj.comnih.govfrontiersin.org
Nociceptive/InflammatoryPostoperative painConsistent dose-dependent analgesic effects; robust pain-suppressing efficacy. kddf.orgglobenewswire.compharma-iq.combmj.comnih.gov
NeuropathicSpinal Nerve Ligation (SNL)Potent anti-allodynic and anti-nociceptive effects; reduced mechanical allodynia. medchemexpress.comglobenewswire.compharma-iq.combiorxiv.orgbmj.comnih.govfrontiersin.org

Preclinical Pharmacokinetic and Metabolic Research of Vvz 149

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomal Assays)

In vitro metabolic stability assessments, particularly using liver microsomal assays, are fundamental for predicting a compound's metabolic clearance and potential half-life in vivo. These assays simulate the enzymatic processes predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Studies evaluating the in vitro metabolic stability of VVZ-149 (referred to as compound 29 in some findings) utilized liver microsomes derived from both mouse and human sources. After a 30-minute incubation period, it was observed that 51.2% of the parent compound remained intact in mouse liver microsomes, while 55.6% remained intact in human liver microsomes. These findings indicate that this compound exhibits moderate metabolic stability across both species, with a slightly higher stability noted in human microsomes compared to mouse microsomes. Such results are indicative of the compound's potential for further development.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesPercentage of Parent Compound Remaining (after 30 min)
Mouse51.2%
Human55.6%

Identification and Pharmacological Relevance of Active Metabolites (e.g., VVZ-368)

Metabolic research on this compound has identified a key active metabolite, VVZ-368. This metabolite is chemically characterized as N-desmethyl 4-butoxy-N-((4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide. iiab.me Following oral administration of this compound, a significant portion of the compound undergoes metabolism in the liver to form VVZ-368.

Correlation of Systemic Exposure and Pharmacodynamic Responses in Preclinical Models

Preclinical investigations have extensively explored the correlation between the systemic exposure of this compound and its observed pharmacodynamic responses in various animal models of pain. This compound has consistently demonstrated potent anti-allodynic and anti-nociceptive effects in these models. nih.gov Notably, its efficacy in providing dose-dependent pain relief and anti-allodynic effects has been shown to be comparable to established analgesics such as morphine or gabapentin. iiab.menih.gov

Good pharmacokinetic-pharmacodynamic (PK-PD) correlations have been reported in studies utilizing models such as the rat formalin model and the rat spinal nerve ligation (SNL) (Chung) model. In the rat formalin model, this compound produced an effective dose (ED50) of 20 mg/kg when administered subcutaneously (s.c.), with efficacy at 25 mg/kg s.c. comparable to 3 mg/kg s.c. of morphine. nih.gov In the rat SNL model, an oral (p.o.) ED50 of 80 mg/kg was observed for reducing mechanical allodynia. nih.gov

These preclinical findings, indicating a dose-proportional increase in plasma exposure for both this compound and VVZ-368, have been instrumental in guiding the development of optimal dosing regimens. Simulations based on animal studies in rat models of neuropathic or inflammatory pain have identified a loading dose followed by a maintenance dose as an effective strategy to achieve and sustain the desired therapeutic concentrations.

Table 2: Preclinical Pharmacodynamic Efficacy of this compound

Preclinical ModelAdministration RouteEffective Dose (ED50)Comparable Efficacy To
Rat Formalin ModelSubcutaneous (s.c.)20 mg/kgMorphine (3 mg/kg s.c.) nih.gov
Rat SNL (Chung) ModelOral (p.o.)80 mg/kgN/A

Medicinal Chemistry and Compound Optimization Research

Rational Design and Synthesis of VVZ-149 and Related Analogs

The rational design of this compound stemmed from a strategic approach to develop a multitarget analgesic capable of overcoming the limitations associated with conventional pain medications, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comvivozon.comnih.gov Identified through ex vivo screening, this compound is a benzamide (B126) derivative engineered to exert its analgesic effects by simultaneously modulating multiple key pathways involved in pain generation, transmission, and regulation. mdpi.comvivozon.comnih.gov

The core design principle behind this compound involves its unique pharmacological profile as a selective and combined antagonist or blocker of several critical targets: the glycine (B1666218) transporter type 2 (GlyT2), the purine (B94841) P2X3 receptor, and the serotonin (B10506) 5-HT2A receptor. wikipedia.orgmdpi.comvivozon.comnih.govmedchemexpress.commedkoo.comguidetopharmacology.orgmedchemexpress.comglobenewswire.com This multi-target engagement is intended to provide a synergistic or additive analgesic effect, acting on both the central and peripheral nervous systems. vivozon.comglobenewswire.com For instance, GlyT2 inhibition enhances glycine-mediated inhibitory neurotransmission in the spinal cord, thereby reducing pain transmission to the brain. nih.govmedkoo.comkddf.org Concurrently, 5-HT2A receptor antagonism modulates central serotonin pathways contributing to pain perception, and P2X3 receptor antagonism targets nociceptive signaling in peripheral sensory neurons. mdpi.commedkoo.comkddf.org

While specific detailed synthesis routes for this compound and its direct analogs were not extensively detailed in the provided search results, the compound's structural classification as a benzamide suggests a synthetic approach involving the formation of an amide bond. The mention of a "newly designed scaffold based on the lead compounds" including Vilazodone (an antidepressant with serotonin modulating properties) indicates that structural motifs from existing compounds with relevant pharmacological activities might have served as starting points for the design of this compound's unique chemical framework. mdpi.com

Structure-Activity Relationship (SAR) Investigations for Target Selectivity and Potency

Structure-Activity Relationship (SAR) investigations played a crucial role in optimizing the inhibitory activity and selectivity of this compound and its related chemical series. This compound demonstrates potent activity across its target profile, with half-maximal inhibitory concentration (IC50) values of 0.86 µM for GlyT2, 0.87 µM for the P2X3 receptor, and 1.3 µM for the 5-HT2A receptor. wikipedia.orgmdpi.commedchemexpress.com

General SAR insights from studies on related compounds have highlighted the importance of specific structural features for enhancing inhibitory activity. For instance, in a series of piperazine (B1678402) analogs, ethyl linker derivatives generally exhibited greater inhibition compared to their corresponding propyl linker derivatives. mdpi.com Furthermore, within the aryl ring series, 3-substituted phenyl analogs consistently demonstrated superior inhibitory activity when compared to 4-substituted analogs. mdpi.com Specific examples noted for their activity include the 3-chlorophenyl analogs, compounds 21 and 37. mdpi.com

While not specific to this compound itself, broader research on glycine transporter inhibitors has revealed key structural determinants for selective binding. For GlyT-1, amino acids Gly373 and Leu476 are crucial, while for GlyT-2, Ser479 and Thr582 are primarily responsible for selective ligand binding within the S1 site. dntb.gov.ua Additionally, a pocket within the S2 site, located between transmembrane domains 3 and 10, is also considered important. dntb.gov.ua Hydrophobic interactions involving Ile399, Met382, and Leu158 have been shown to influence the selective binding of noncompetitive GlyT-1 inhibitors in the intracellular release pathway. dntb.gov.ua These findings underscore the intricate molecular interactions that guide the design of selective and potent inhibitors for these targets.

The following table summarizes the key inhibitory activities of this compound:

TargetIC50 (µM)
Glycine Transporter 2 (GlyT2)0.86
Purine P2X3 Receptor0.87
Serotonin 5-HT2A Receptor1.3

Strategies for Enhancing Pharmacological Properties through Chemical Modification

Chemical modification strategies for this compound have primarily focused on improving its pharmacological properties, including solubility, stability, and bioavailability, to optimize its therapeutic utility. A notable example is the development of Opiranserin hydrochloride, the salt form of this compound. This modification enhances the compound's water solubility and stability, which are critical factors for drug formulation and administration, particularly for intravenous applications. medchemexpress.com

Beyond optimizing the injectable form, significant efforts have been directed towards developing an oral formulation of this compound. This involves extensive preformulation studies to understand and enhance various physicochemical properties of the compound, as well as Good Laboratory Practice (GLP) toxicology studies. globenewswire.comkddf.org The development of an oral form aims to broaden the application of this compound to chronic pain conditions, including neuropathic pain, offering a more convenient and accessible route of administration for long-term treatment. globenewswire.comkddf.org

The multi-target mechanism of action itself is a key strategy for enhancing pharmacological properties. By simultaneously modulating GlyT2, 5-HT2A, and P2X3, this compound aims to provide a more comprehensive and robust analgesic effect compared to single-target agents. mdpi.comvivozon.comnih.gov This approach is hypothesized to not only improve therapeutic efficacy but also potentially mitigate side effects often associated with highly selective drugs by distributing the therapeutic burden across multiple pathways. mdpi.comnih.gov The ultimate goal of these optimization efforts is to position this compound as a superior non-opioid and non-NSAID analgesic candidate, capable of providing effective pain relief and potentially replacing opioid analgesics in various clinical settings. vivozon.comnih.gov

Translational Insights and Future Preclinical Research Directions

Advanced Theoretical Perspectives on Glycine (B1666218) Transporter Inhibitors as Analgesics

The pursuit of novel, non-opioid analgesics has led researchers to explore the glycinergic system, a key component of inhibitory neurotransmission in the central nervous system. Glycine transporter (GlyT) inhibitors, in particular, represent a promising therapeutic strategy. The theoretical basis for their analgesic effect lies in their ability to modulate glycine levels in the synaptic cleft, thereby enhancing inhibitory signaling, primarily in the spinal cord's dorsal horn where pain signals are processed.

VVZ-149 (also known as Opiranserin) is a novel compound that embodies a multi-target approach to analgesia. vivozon.com It functions as a dual antagonist of glycine transporter type 2 (GlyT2) and the serotonin (B10506) 2A receptor (5HT2A). bmj.com The inhibition of GlyT2 is hypothesized to increase the concentration of glycine in the synaptic space. This elevation in extracellular glycine enhances the activity of glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes postsynaptic neurons, making them less likely to fire and transmit nociceptive signals to the brain. bmj.comresearchgate.net This mechanism is a key factor in reducing pain transmission at the spinal level. bmj.com

Simultaneously, this compound's antagonism of the 5HT2A receptor provides a complementary analgesic mechanism. Blockage of 5HT2A can decrease the descending serotonergic facilitatory modulation of pain transmission from the brain and reduce the activation of peripheral nociceptors. bmj.com This dual action on two distinct targets involved in pain signaling pathways may create a synergistic analgesic effect. vivozon.com Preclinical studies have supported this hypothesis, showing that the analgesic effect of this compound is not mediated by opioid or cyclooxygenase pathways. bmj.com

Table 1: Dual Mechanism of Action of this compound
Molecular TargetActionReported IC50Theoretical Analgesic Effect
Glycine Transporter Type 2 (GlyT2)Antagonist/Inhibitor0.86 µMIncreases synaptic glycine, enhancing inhibitory neurotransmission in the spinal cord to reduce pain signal transmission. bmj.com
Serotonin Receptor 2A (5HT2A)Antagonist1.3 µMDecreases descending serotonergic facilitation of pain and reduces peripheral nociceptor activation. bmj.com

Challenges and Opportunities in the Preclinical Development of GlyT Inhibitors

The development of glycine transporter inhibitors as analgesics presents both significant opportunities and considerable challenges. The primary opportunity lies in the potential to deliver a first-in-class, non-opioid analgesic with a novel mechanism of action, addressing a critical unmet need in pain management. researchgate.netdntb.gov.ua GlyT inhibitors have demonstrated broad analgesic efficacy in various preclinical models of both acute and chronic pain. dntb.gov.ua

However, the preclinical development path is fraught with challenges. A major hurdle is maintaining the delicate balance between inhibitory and excitatory neurotransmission. patsnap.com Glycine is not only a major inhibitory neurotransmitter but also a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors. dntb.gov.ua Dysregulation of glycine levels could inadvertently affect NMDA receptor function, leading to undesirable off-target effects. patsnap.com Some early sarcosine-based GlyT1 inhibitors, for example, were associated with motor side effects like compulsive walking and respiratory distress in preclinical models, thought to be related to their slow dissociation kinetics. researchgate.net

Furthermore, the translation from promising preclinical data to clinical success has been a significant challenge for this class of compounds. patsnap.com This underscores the need for a deeper understanding of the long-term pharmacodynamic effects and the development of molecules with optimized pharmacokinetic profiles to ensure target engagement without causing adverse effects. patsnap.com

Table 2: Challenges and Opportunities in GlyT Inhibitor Development
CategoryDescription
OpportunityDevelopment of a novel class of non-opioid analgesics for acute and chronic pain. researchgate.netdntb.gov.ua
OpportunityMechanism of action is distinct from opioids and NSAIDs, potentially avoiding their associated side effects. bmj.com
ChallengeMaintaining the physiological balance of inhibitory (GlyR) and excitatory (NMDA receptor) neurotransmission. patsnap.com
ChallengePotential for on-target side effects, such as neuromotor or respiratory issues, observed with some earlier generation compounds. researchgate.netresearchgate.net
ChallengeTranslating efficacy from preclinical animal models to human clinical trials has proven difficult for the field. patsnap.com

Exploration of this compound for Broader Preclinical Therapeutic Indications (e.g., Chronic Pain Syndromes)

While initial clinical development of this compound has focused on acute postoperative pain, its mechanism of action holds significant therapeutic potential for a wider range of pain conditions, particularly chronic pain syndromes. bmj.comnih.gov Preclinical evidence suggests its efficacy extends beyond acute pain models. For instance, orally administered this compound was shown to reduce mechanical allodynia in a rat spinal nerve ligation (SNL) model, a widely used model for neuropathic pain. medchemexpress.com

Impaired glycinergic neurotransmission in the spinal cord's dorsal horn is considered a key mechanism in the development of mechanical hyperalgesia and allodynia, which are characteristic features of chronic pain states like neuropathic pain. researchgate.net Therefore, agents like this compound that can enhance this dysfunctional glycinergic signaling are hypothesized to be effective in these conditions. researchgate.net

Further preclinical exploration is underway to characterize the utility of this compound in other chronic pain models. The development of a topical formulation of Opiranserin (this compound) is being investigated for chronic conditions such as myofascial pain syndrome and fibromyalgia, indicating active research into its broader therapeutic applications. vivozon.com Despite these promising avenues, it has been noted that comprehensive results for chronic pain types like neuropathic pain are still considered insufficient, highlighting an area for future preclinical investigation. vivozon.com

Development of Diverse Research Formulations (e.g., Oral vs. Injectable for Research Utility)

The formulation of a drug candidate is critical for its utility in both preclinical research and eventual clinical application. For this compound, different formulations have been developed to suit various research and therapeutic contexts.

The primary formulation under extensive clinical investigation is an injectable product designed for the management of moderate to severe postoperative pain. bmj.comresearchgate.netelsevierpure.com This intravenous infusion allows for rapid and controlled administration in a hospital setting, which is ideal for managing acute pain following surgery. bmj.comkoreabiomed.com The development of this injectable form has progressed through Phase 3 clinical trials. elsevierpure.comkoreabiomed.com

In preclinical research, an oral formulation has also been utilized. Studies in rat models have demonstrated the efficacy of orally administered this compound, indicating its potential for systemic absorption and activity via this route, which could be valuable for research into chronic pain conditions requiring longer-term administration. medchemexpress.com

Furthermore, recognizing the role of peripheral mechanisms in certain pain states, a topical formulation of Opiranserin (this compound) has been developed. vivozon.com Both gel and cream formulations are being explored for localized pain relief in conditions like myofascial pain syndrome. vivozon.com This diversification of formulations allows researchers to investigate both central and peripheral analgesic effects and broadens the potential therapeutic applications of the compound.

Table 3: Research and Development Formulations of this compound (Opiranserin)
FormulationRoute of AdministrationPrimary Investigated UseDevelopment Stage Highlight
InjectionIntravenous (IV)Acute postoperative pain. bmj.comkoreabiomed.comCompleted Phase 3 clinical trials. elsevierpure.comkoreabiomed.com
Oral (p.o.)OralPreclinical research (e.g., rat SNL model). medchemexpress.comUsed in animal models to demonstrate efficacy in neuropathic pain. medchemexpress.com
Topical (Gel/Cream)Topical/ExternalMyofascial pain syndrome, Fibromyalgia. vivozon.comPhase 2 clinical trials completed. vivozon.com

Concluding Perspectives on Vvz 149 S Academic Research Trajectory

Synthesis of Preclinical Research Contributions to Understanding VVZ-149

Preclinical research has been fundamental in elucidating the unique pharmacological profile of this compound, establishing it as a first-in-class, multi-target analgesic candidate. vivozon.com In vitro and in vivo studies have defined its mechanism of action, which is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs). bmj.com The analgesic effect of this compound was not blocked by the opioid antagonist naloxone (B1662785) and the compound did not inhibit cyclooxygenase activity in preclinical models. bmj.com

The primary mechanism identified is the dual antagonism of Glycine (B1666218) Transporter Type 2 (GlyT2) and the Serotonin (B10506) 2A (5HT2A) receptor. cancer.govguidetopharmacology.orgnih.gov Additionally, research has demonstrated its antagonistic activity on the P2X3 purinergic receptor. medchemexpress.comiiab.me

GlyT2 Inhibition : By blocking GlyT2 in the spinal cord, this compound prevents the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft. cancer.gov This action potentiates glycinergic inhibitory signaling, resulting in a reduction of pain signal transmission from the spinal cord to the brain. clinconnect.ioclinconnect.io

5HT2A Antagonism : The blockade of 5HT2A receptors serves a dual purpose. It is understood to decrease the descending serotonergic facilitatory modulation of pain signals from the brain and reduce the activation of peripheral nociceptors, which are key sources of postsurgical pain. clinconnect.ioclinconnect.io

This multi-target action is believed to produce a synergistic analgesic effect. vivozon.com Preclinical in vivo studies using various rat models have consistently demonstrated the dose-dependent analgesic and anti-allodynic efficacy of this compound in postoperative, neuropathic, and formalin-induced inflammatory pain. bmj.comresearchgate.netresearchgate.net Notably, these studies established that the analgesic efficacy of this compound is comparable to that of morphine. nih.govmedchemexpress.com

Table 1: Preclinical Molecular Targets of this compound

Target Action Role in Pain Modulation IC₅₀
Glycine Transporter 2 (GlyT2) Antagonist/Inhibitor Increases synaptic glycine, enhancing inhibitory neurotransmission in the spinal cord to reduce pain signaling. cancer.govclinconnect.io 0.86 µM medchemexpress.com
Serotonin Receptor 2A (5HT2A) Antagonist Reduces descending pain facilitation and peripheral nociceptor activation. clinconnect.io 1.3 µM medchemexpress.com
P2X3 Receptor Antagonist Blocks a key receptor on sensory neurons involved in nociceptive signaling. 0.87 µM medchemexpress.com

Identification of Key Unanswered Questions for Future Preclinical Investigation

While the foundational mechanism of this compound has been established, its academic research trajectory points to several unanswered questions that warrant further preclinical exploration to fully comprehend its therapeutic potential.

Elucidation of Synergistic Mechanisms : The synergistic effect resulting from the simultaneous inhibition of GlyT2 and 5HT2A is a key feature of this compound. vivozon.com However, the precise downstream molecular signaling cascades and the network-level interplay between these two pathways in the central and peripheral nervous systems are not fully understood. Future preclinical studies could dissect these interactions to provide a more detailed mechanistic picture.

Efficacy in Diverse Pain Modalities : Preclinical validation has largely focused on models of postoperative, neuropathic, and inflammatory pain. elsevierpure.com To broaden its potential clinical utility, further preclinical investigation is required to assess the efficacy of this compound in other challenging pain conditions, such as chronic visceral pain, cancer-related pain, and headache disorders like migraine.

Quantification of Central vs. Peripheral Actions : this compound is known to exert its effects on both the central and peripheral nervous systems. vivozon.comkoreabiomed.com Preclinical models designed to specifically isolate and quantify the relative contributions of its peripheral versus central actions would provide a more nuanced understanding of how and where it interrupts pain signaling.

Long-Term Administration Effects : The long-term consequences of sustained GlyT2 and 5HT2A modulation are not well-defined. Future preclinical studies should investigate the effects of chronic this compound administration on receptor expression, neurotransmitter homeostasis, and the potential for the development of tolerance or physical dependence, which are critical questions for any novel analgesic.

Broader Implications for the Discovery and Development of Non-Opioid Multi-Target Analgesics

The research and development trajectory of this compound carries significant implications for the broader field of pain management and pharmacology.

Validation of the Multi-Target Paradigm : The development of this compound serves as a powerful case study for the viability of a multi-target approach in designing novel analgesics. nih.gov Pain is a complex phenomenon involving multiple biological pathways; simultaneously modulating distinct targets, as this compound does, may offer a path to superior efficacy and a more manageable side-effect profile compared to single-target agents.

A Blueprint for Non-Opioid Alternatives : As a potent, non-opioid analgesic with a novel mechanism, this compound represents a significant step toward addressing the global opioid crisis. bmj.com Its progress provides a crucial proof-of-concept, encouraging further research and investment into new pharmacological strategies that move beyond traditional opioid- and NSAID-based mechanisms.

Targeting the Affective Component of Pain : Exploratory clinical data suggests that this compound may be particularly beneficial for patients with high levels of preoperative negative affect, hinting at a potential role in modulating the emotional-affective dimension of pain. nih.govdntb.gov.ua This opens a new frontier for analgesic development, where future preclinical screening might not only focus on reflexive nociceptive endpoints but also incorporate animal models that capture the anxiety and distress associated with pain. This represents a paradigm shift toward a more holistic treatment of the pain experience.

Inspiring Novel Target Combinations : The specific combination of inhibiting a neurotransmitter transporter (GlyT2) while antagonizing a G-protein coupled receptor (5HT2A) is an innovative strategy. The success of this approach could inspire the preclinical exploration of other novel target pairings to achieve synergistic analgesia, expanding the toolkit for future drug discovery efforts in pain and other complex neurological disorders.

Q & A

Q. What are the primary molecular targets of VVZ-149, and how do they contribute to its analgesic mechanism?

this compound is a dual antagonist of glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A). GlyT2 inhibition enhances inhibitory glycine signaling in the spinal cord, reducing pain transmission to the brain. Concurrent 5HT2A antagonism attenuates descending serotonergic facilitation of pain and peripheral nociceptor activation, addressing both central and peripheral pain pathways . Preclinical studies in rat models (postoperative and formalin-induced pain) demonstrate efficacy comparable to morphine, independent of opioid or NSAID pathways .

Q. How do preclinical studies support the transition of this compound to clinical trials?

Animal models validated dose-dependent analgesia with no opioid-related adverse effects (e.g., respiratory depression). Pharmacokinetic/pharmacodynamic (PK/PD) studies established a therapeutic plasma concentration range (600–1,900 ng/mL) and a loading-maintenance dosing regimen (2.6 mg/kg/h loading, 0.9 mg/kg/h maintenance) to achieve target concentrations in humans . Safety was confirmed in Phase 1 trials, with mild transient side effects (e.g., nausea, dizziness) .

Q. What clinical trial designs are used to evaluate this compound’s efficacy in postoperative pain?

Phase 2/3 trials employ randomized, double-blind, placebo-controlled, parallel-group designs. Key endpoints include:

  • Primary : Summed pain intensity difference (SPID) over 8 hours post-dose.
  • Secondary : Opioid consumption, rescue medication use, and adverse events (e.g., sedation, nausea). Trials stratify participants by preoperative psychological factors (anxiety, depression) to control confounding variables .

Q. How is blinding maintained in this compound trials, and why is this critical?

Blinding is enforced through identical packaging of this compound and placebo, with allocation concealed from participants, clinicians, and outcome assessors. Post-trial surveys assess blinding success by querying perceived treatment assignment, ensuring unbiased efficacy and safety evaluations .

Advanced Research Questions

Q. What methodological challenges arise in analyzing this compound’s dual-target synergy?

Preclinical models (e.g., formalin tests) use selective receptor antagonists (e.g., naloxone for opioids) to isolate this compound’s mechanism. In humans, PK/PD modeling and exposure-response analyses differentiate contributions of GlyT2 vs. 5HT2A inhibition. For example, population PK models quantify metabolite (VVZ-368) activity and inter-subject variability in drug clearance .

Q. How do researchers address contradictory findings in this compound’s efficacy across patient subgroups?

Exploratory analyses in laparoscopic colorectal surgery trials revealed non-significant pain reduction in the overall cohort but significant opioid-sparing effects in patients with high preoperative negative affect (anxiety/depression). This suggests this compound’s efficacy may depend on psychological comorbidities, necessitating subgroup-specific power calculations in future trials .

Q. What statistical methods are used to evaluate time-to-event outcomes (e.g., time to first rescue opioid)?

Kaplan-Meier survival analysis and log-rank tests compare rescue opioid requirements between this compound and placebo groups. Covariate-adjusted Cox proportional hazards models account for confounders like baseline pain scores and preoperative catastrophizing behavior .

Q. How is this compound’s safety profile assessed beyond standard adverse event reporting?

Comprehensive safety protocols include:

  • ECG monitoring : To detect QT prolongation.
  • Laboratory panels : Hepatic/renal function tests.
  • Respiratory monitoring : Pulse oximetry for opioid-sparing effects. Dose-limiting toxicity (DLT) criteria in Phase 1 trials defined thresholds for clinically significant adverse events .

Q. What strategies optimize this compound’s dosing regimen for heterogeneous populations?

Population PK models incorporate covariates like creatinine clearance (CLcr) to individualize dosing. For example, this compound clearance increases with CLcr (CL = 48.8 × (CLcr/111)<sup>0.51</sup> L/h). Simulations guide dose adjustments in renal impairment or high metabolic variability .

Q. How do researchers validate preclinical-to-clinical translatability of this compound’s efficacy?

Bridging studies correlate plasma concentrations with rodent PK/PD outcomes. For instance, human doses achieving 600–1,900 ng/mL plasma levels align with efficacious rodent formalin test results. Clinical trials then confirm these exposure ranges reduce pain scores and opioid use comparably .

Tables

Table 1. Key PK Parameters of this compound and VVZ-368 in Healthy Volunteers

ParameterThis compoundVVZ-368
Clearance (CL)48.8 L/h2.73 L/h
Volume (Vd)19.0 L (V1)
Half-life (t₁/₂)2.5–4.1 h6.8–9.2 h
CmaxDose-linearDose-linear

Table 2. Efficacy Outcomes in Phase 2 Laparoscopic Colorectal Surgery Trial

OutcomeThis compound + PCA OpioidPlacebo + PCA Opioidp-value
SPID-8 (mean ± SD)28.5 ± 12.324.1 ± 10.70.06
Opioid use (mcg/24h)850 ± 3201,240 ± 410<0.01
Nausea incidence22%38%0.03

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